(R)-(-)-2-(P-Toluenesulfonate)-1,2-propanol
CAS No.: 69891-44-7
Cat. No.: VC18488955
Molecular Formula: C10H14O4S
Molecular Weight: 230.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69891-44-7 |
|---|---|
| Molecular Formula | C10H14O4S |
| Molecular Weight | 230.28 g/mol |
| IUPAC Name | [(2R)-1-hydroxypropan-2-yl] 4-methylbenzenesulfonate |
| Standard InChI | InChI=1S/C10H14O4S/c1-8-3-5-10(6-4-8)15(12,13)14-9(2)7-11/h3-6,9,11H,7H2,1-2H3/t9-/m1/s1 |
| Standard InChI Key | UADUJNAWMVEFHR-SECBINFHSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)O[C@H](C)CO |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC(C)CO |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C₁₀H₁₄O₄S, with a molar mass of 230.28 g/mol . Its IUPAC name, [(2R)-1-hydroxypropan-2-yl] 4-methylbenzenesulfonate, reflects its stereochemistry and functional groups: a propanol backbone substituted with a p-toluenesulfonate (tosyl) group at the second carbon. The (R)-configuration at the chiral center is critical for its reactivity in enantioselective syntheses.
Structural Highlights:
-
Stereochemistry: The (R)-enantiomer is preferentially used in asymmetric synthesis .
-
Functional Groups: The tosylate (-OTs) group enhances leaving-group ability, while the hydroxyl (-OH) group enables further derivatization .
Key Identifiers:
| Property | Value | Source |
|---|---|---|
| CAS No. | 69891-44-7 | |
| SMILES (Isomeric) | CC1=CC=C(C=C1)S(=O)(=O)OC@HCO | |
| InChIKey | UADUJNAWMVEFHR-SECBINFHSA-N | |
| PubChem CID | 13807474 |
Synthesis and Manufacturing
Tosylation of 1,2-Propanediol
The primary synthesis route involves tosylation of 1,2-propanediol using p-toluenesulfonyl chloride (TsCl) under basic conditions . This reaction proceeds via nucleophilic substitution, where the hydroxyl group at C2 of 1,2-propanediol is replaced by the tosyl group.
Reaction Conditions:
-
Solvent: Dichloromethane or THF.
-
Temperature: 0–25°C to minimize side reactions.
Physical and Chemical Properties
Thermodynamic Data
| Property | Value | Source |
|---|---|---|
| Boiling Point | 379.5±25.0°C (predicted) | |
| Density | 1.246±0.06 g/cm³ | |
| pKa | 13.98±0.10 (hydroxyl proton) |
Spectroscopic Characteristics
-
IR: Strong absorption bands at 1170 cm⁻¹ (S=O) and 1360 cm⁻¹ (C-O of tosylate).
-
NMR: Distinct signals for methyl (δ 2.45 ppm, Ts-CH₃) and chiral methine (δ 4.20 ppm, C-OH) protons .
Mechanism of Action in Organic Reactions
Nucleophilic Substitution
The tosylate group’s electron-withdrawing nature stabilizes the transition state during SN₂ reactions, enabling efficient displacement by nucleophiles (e.g., amines, alkoxides) . For example, in the synthesis of β-amino alcohols, the tosylate is replaced by an amine group, yielding chiral intermediates for pharmaceuticals .
Case Study: Asymmetric Synthesis of Amino Alcohols
A patent by Sorbera et al. describes using (R)-(-)-2-(P-Toluenesulfonate)-1,2-propanol to prepare (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol, a key intermediate for antipsychotic drugs. The tosylate’s leaving-group ability facilitated a 92% enantiomeric excess (ee) in the final product .
Applications in Pharmaceutical and Fine Chemistry
Chiral Building Blocks
The compound’s stereochemistry makes it invaluable for synthesizing:
Industrial Use Cases
| Application | Example | Outcome | Source |
|---|---|---|---|
| Anticancer Drug Synthesis | Combretastatin A-4 derivatives | 75% yield, >99% ee | |
| Polymer Chemistry | Chiral polyethers | Enhanced thermal stability |
Regulatory Compliance
-
ICH Guidelines: Class 3 residual solvent limits apply to synthesis solvents (e.g., 2-propanol ≤5,000 ppm) .
Future Directions and Research Gaps
Emerging Applications
-
Flow Chemistry: Continuous-flow systems to enhance reaction efficiency .
-
Biocatalysis: Enzymatic resolution for higher enantiopurity .
Unresolved Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume